molecular formula C8H17BrN2O B1379681 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide CAS No. 1803600-46-5

1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide

Cat. No.: B1379681
CAS No.: 1803600-46-5
M. Wt: 237.14 g/mol
InChI Key: LHIKXNBPCJHAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a carboxamide group. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (dimethylamine), and the cyclobutane derivative react to form the aminomethylated product.

    Carboxamide Formation: The carboxamide group is introduced by reacting the aminomethylated cyclobutane with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Formation of the Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclobutane-1-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its solubility and reactivity.

    N,N-Dimethylcyclobutane-1-carboxamide:

Uniqueness

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide is unique due to the combination of the cyclobutane ring, aminomethyl group, and N,N-dimethyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.BrH/c1-10(2)7(11)8(6-9)4-3-5-8;/h3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIKXNBPCJHAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCC1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 2
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 3
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 4
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 5
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 6
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.